DI-Tert-butyl 5-(2-aminoacetamido)isophthalate
Description
DI-Tert-butyl 5-(2-aminoacetamido)isophthalate is a derivative of isophthalic acid (benzene-1,3-dicarboxylic acid) featuring two tert-butyl ester groups and a 2-aminoacetamido substituent at the 5-position of the aromatic ring.
Properties
IUPAC Name |
ditert-butyl 5-[(2-aminoacetyl)amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-17(2,3)24-15(22)11-7-12(16(23)25-18(4,5)6)9-13(8-11)20-14(21)10-19/h7-9H,10,19H2,1-6H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJACNQVXXRKFBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)NC(=O)CN)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI-Tert-butyl 5-(2-aminoacetamido)isophthalate typically involves the reaction of isophthalic acid derivatives with tert-butyl esters and aminoacetamide. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate esterification and amidation reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and amidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
DI-Tert-butyl 5-(2-aminoacetamido)isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminoacetamido group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized isophthalate derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted aminoacetamido derivatives.
Scientific Research Applications
Medicinal Chemistry
a. Synthesis of Pharmaceutical Intermediates
DI-Tert-butyl 5-(2-aminoacetamido)isophthalate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups that can be further modified to enhance biological activity. For instance, it can be utilized in the preparation of compounds targeting specific receptors or enzymes involved in disease pathways.
b. Anticancer Agents
Research indicates that derivatives of isophthalate compounds exhibit anticancer properties. The incorporation of aminoacetamido groups enhances solubility and bioavailability, making these compounds promising candidates for further development as anticancer agents. Studies have shown that modifications to the isophthalate backbone can lead to increased efficacy against cancer cell lines .
Polymer Science
a. Production of Polymeric Materials
this compound can be used as a monomer in the synthesis of polyamides and polyesters. The presence of tert-butyl groups contributes to the thermal stability and mechanical properties of the resulting polymers. These materials are suitable for applications requiring high-performance characteristics, such as in aerospace and automotive industries.
b. Biodegradable Polymers
The incorporation of amino groups into polymer chains can facilitate biodegradability, making this compound a candidate for developing environmentally friendly materials. Research is ongoing to explore its potential in creating sustainable polymers that degrade under natural conditions without releasing harmful byproducts .
Biochemical Probes
a. Molecular Imaging
The compound can be modified to include fluorescent or radioactive labels, allowing it to function as a molecular probe in imaging studies. Such probes are valuable in understanding biological processes at the cellular level and can aid in drug discovery by providing insights into drug-target interactions.
b. Enzyme Inhibition Studies
Due to its structural features, this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is particularly useful in studying enzyme kinetics and developing inhibitors that could lead to therapeutic applications .
Case Studies
Mechanism of Action
The mechanism of action of DI-Tert-butyl 5-(2-aminoacetamido)isophthalate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, leading to modifications that affect their activity and function. The aminoacetamido group plays a crucial role in these interactions, facilitating binding to active sites and influencing biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares DI-Tert-butyl 5-(2-aminoacetamido)isophthalate with two analogs: Di-tert-butyl 5-aminoisophthalate (CAS 167993-12-6) and Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate .
Structural and Physicochemical Properties
Key Observations:
- Ester Groups: The tert-butyl esters in the target compound and Di-tert-butyl 5-aminoisophthalate enhance steric protection, reducing hydrolysis rates compared to methyl esters in the dimethyl analog .
- Substituent Effects: The 2-aminoacetamido group in the target compound introduces a secondary amine and amide functionality, enabling peptide coupling or biomolecular interactions. The amino group in Di-tert-butyl 5-aminoisophthalate is a primary amine, offering nucleophilic reactivity for acylation or alkylation.
Research Findings and Limitations
- Synthetic Utility: The tert-butyl esters in the target compound and Di-tert-butyl 5-aminoisophthalate align with strategies in medicinal chemistry for protecting carboxylic acids during multi-step syntheses.
- Predicted Data : Physical properties (e.g., boiling points, densities) for the tert-butyl derivatives are computational predictions , necessitating experimental validation.
- Safety Considerations : Di-tert-butyl dicarbonate (CAS 24424-99-5), a reagent for introducing tert-butyl groups, is flagged for restricted use in industrial/research settings , suggesting similar handling precautions may apply to tert-butyl-containing analogs.
Biological Activity
DI-Tert-butyl 5-(2-aminoacetamido)isophthalate, a compound with the molecular formula C_{16}H_{22}N_2O_4, has garnered interest due to its potential biological activities. This article delves into its synthesis, biological evaluation, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of isophthalic acid derivatives with tert-butyl esters and aminoacetamides. The process yields a compound that can be further characterized for its biological properties.
Anticancer Activity
Recent studies have explored the anticancer properties of related compounds, providing insights into the potential efficacy of this compound. For instance, a study assessed various tert-butyl ester derivatives for their ability to inhibit the growth of breast cancer cell lines (MCF-7, SK-BR-3, and MDA-MB-231) . Although specific data on this compound is limited, the results from similar compounds suggest that modifications in the ester group can significantly influence anticancer activity.
The mechanism by which compounds like this compound exert their biological effects may involve interactions with cellular targets such as enzymes or receptors. For example, related compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation . This inhibition could lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions or exhibiting neuroprotective effects.
Case Studies
While direct case studies on this compound are scarce, analogous compounds have demonstrated significant biological activities:
- Antioxidant Activity : Compounds structurally similar to this compound have shown high antioxidant activity in various assays, indicating potential protective effects against oxidative stress .
- Drug Delivery Systems : Research into nanoparticle delivery systems has highlighted the role of similar compounds in enhancing drug bioavailability and targeted delivery . This suggests that this compound could be explored as a carrier for therapeutic agents.
Research Findings Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
